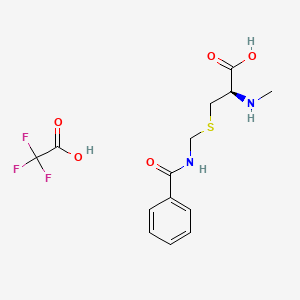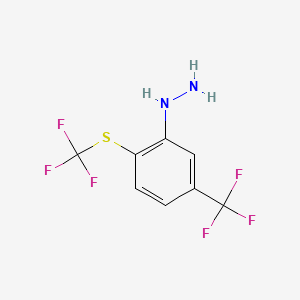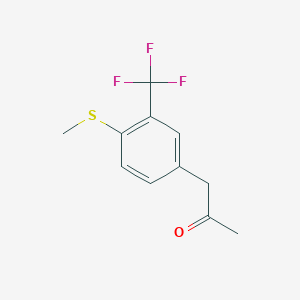
1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 1-bromo-3-chloropropane as a starting material, which undergoes a nucleophilic substitution reaction with 5-ethoxy-2-fluorobenzene under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products Formed:
- Substituted benzene derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloropropane: Used in similar nucleophilic substitution reactions.
1-Bromo-3-phenylpropane: Utilized in the synthesis of various organic compounds.
Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxy and fluorine groups can enhance its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H14BrFO |
|---|---|
Molekulargewicht |
261.13 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-4-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
RYQBDPANXNBFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)






![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)






